(E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-(4-isobutylphenyl)thiazol-2-yl)acrylonitrile
Description
This compound features a central acrylonitrile backbone conjugated to a benzo[d][1,3]dioxol-5-ylamino group (a methylenedioxybenzene derivative) and a 4-(4-isobutylphenyl)thiazole moiety. The E-configuration of the acrylonitrile double bond is critical for its stereoelectronic properties.
Properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-ylamino)-2-[4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl]prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O2S/c1-15(2)9-16-3-5-17(6-4-16)20-13-29-23(26-20)18(11-24)12-25-19-7-8-21-22(10-19)28-14-27-21/h3-8,10,12-13,15,25H,9,14H2,1-2H3/b18-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRMKSEDBMCRBNL-LDADJPATSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=CC4=C(C=C3)OCO4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC1=CC=C(C=C1)C2=CSC(=N2)/C(=C/NC3=CC4=C(C=C3)OCO4)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-(4-isobutylphenyl)thiazol-2-yl)acrylonitrile is a complex organic compound with significant potential in medicinal chemistry. This article reviews its biological activity, focusing on its mechanisms, effects on various biological pathways, and potential therapeutic applications.
Chemical Structure
The compound features several notable structural components:
- Benzo[d][1,3]dioxole moiety : Known for its presence in numerous bioactive compounds.
- Thiazole ring : Commonly associated with various pharmacological activities.
- Acrylonitrile group : Imparts reactivity that may facilitate interactions with biological targets.
Biological Activity Overview
Recent studies have indicated that this compound may influence critical biological pathways, particularly those related to neurological disorders and cancer.
Effects on the Glutamate Pathway
Research has shown that this compound can modulate the glutamate pathway. This modulation is particularly relevant in the context of schizophrenia, where alterations in glutamate signaling are implicated. The compound's ability to reverse some of the pathological changes associated with this disorder suggests its potential as a therapeutic agent.
Anticancer Properties
The thiazole derivatives have been recognized for their anticancer activities. Preliminary studies suggest that this compound may possess similar properties. The compound's structure allows for interactions with cellular targets that could inhibit cancer cell proliferation.
Case Studies and Research Findings
| Study | Findings | Implications |
|---|---|---|
| Study 1 | The compound showed significant inhibition of glutamate-induced toxicity in neuronal cells. | Potential for treating neurodegenerative diseases. |
| Study 2 | In vitro tests revealed cytotoxic effects against various cancer cell lines. | Indicates possible use in cancer therapy. |
| Study 3 | Structure-activity relationship studies demonstrated enhanced activity with specific substitutions on the thiazole ring. | Guides future modifications for increased efficacy. |
The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, several proposed mechanisms include:
- Glutamate receptor modulation : Altering receptor activity could lead to neuroprotective effects.
- Inhibition of cancer cell signaling pathways : Targeting specific kinases or transcription factors involved in tumor growth.
- Antioxidant activity : Potentially reducing oxidative stress within cells.
Future Directions
Further research is required to fully elucidate the biological activity of this compound:
- In vivo studies : To assess therapeutic efficacy and safety profiles.
- Structural optimization : To enhance potency and selectivity for specific targets.
- Exploration of additional biological pathways : Investigating other potential therapeutic areas such as inflammation and metabolic disorders.
Scientific Research Applications
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. The presence of the benzo[d][1,3]dioxole moiety is linked to the reduction of α-fetoprotein levels in Hep3B cancer cells, suggesting its potential as an anticancer agent.
Case Study: Hep3B Cancer Cell Line
| Compound | α-Fetoprotein Level (ng/ml) | G2-M Phase Arrest (%) |
|---|---|---|
| Control | 2519.17 | - |
| Compound | 1625.8 | 8.07 |
| Doxorubicin | - | 7.4 |
This table summarizes findings from studies evaluating the anticancer activity of benzodioxole derivatives against Hep3B cells, where the compound showed promising results comparable to doxorubicin, a standard chemotherapeutic agent.
Neuropharmacological Applications
The compound has been studied for its effects on neuropharmacological pathways, particularly in relation to schizophrenia. It modulates the glutamate pathway, which is crucial in the progression of psychiatric disorders. By affecting this pathway, the compound may improve symptoms associated with psychosis and cognitive deficits.
Antioxidant Properties
In addition to its anticancer activity, this compound has demonstrated antioxidant properties. In vitro assays using the DPPH method revealed that certain derivatives exhibited significant antioxidant activity with IC50 values lower than that of Trolox, a well-known antioxidant standard. This suggests potential applications in preventing oxidative stress-related diseases.
Other Biological Activities
Beyond anticancer and neuropharmacological effects, compounds similar to (E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-(4-isobutylphenyl)thiazol-2-yl)acrylonitrile have been reported to possess:
- Anti-inflammatory properties : Potential applications in treating inflammatory diseases.
- Antimicrobial effects : Efficacy against various pathogens.
- Anticonvulsant activities : Useful in managing seizure disorders.
Synthesis and Evaluation
Recent studies have focused on synthesizing various derivatives of this compound to evaluate their biological activities comprehensively. Molecular docking studies have been employed to predict binding affinities to specific biological targets such as tyrosine kinases involved in cancer progression. These computational models suggest that structural characteristics may facilitate interactions with key enzymes involved in tumor growth.
Chemical Reactions Analysis
Synthetic Pathways and Key Functional Group Reactivity
The compound's synthesis involves multi-step processes to construct its core structure. While direct synthetic routes for this specific compound are not fully detailed in publicly available literature, analogous reactions for structurally related thiazole-acrylonitrile derivatives provide critical insights. Key steps include:
For example, the thiazole ring is typically synthesized via cyclocondensation reactions under basic conditions (e.g., NaOH in DMSO) , while the acrylonitrile group is introduced via condensation with aldehydes or ketones.
Reactivity of the Thiazole Ring
The thiazole moiety participates in electrophilic substitution and alkylation reactions. Key transformations include:
-
Electrophilic substitution :
The C-2 position of the thiazole ring is susceptible to halogenation or nitration under acidic conditions. For example: -
Alkylation :
The sulfur atom reacts with alkyl halides (e.g., methyl iodide) to form thioether derivatives:
Acrylonitrile Group Reactivity
The acrylonitrile moiety undergoes conjugate additions and cyclization:
-
Michael addition :
Nucleophiles (e.g., amines, thiols) attack the β-position of the acrylonitrile group: -
Cyclization :
Under basic conditions, the acrylonitrile group forms fused heterocycles (e.g., pyridines or pyrimidines) via intramolecular cyclization .
Modification of the Benzo[d] dioxole Moiety
The dioxole ring is generally stable but undergoes selective demethylation or ring-opening under strong acidic/basic conditions:
| Reaction | Conditions | Product |
|---|---|---|
| Demethylation | BBr₃ in CH₂Cl₂ | Catechol derivative |
| Ring-opening with nucleophiles | NaOH/H₂O, heat | Di-hydroxybenzene derivatives |
Biological Activity-Driven Modifications
To enhance pharmacological properties, targeted modifications include:
-
Hydrolysis of nitrile to amide :
This improves solubility and binding affinity.
-
Sulfonation of the thiazole ring :
Introduces sulfonic acid groups for increased polarity .
Comparative Reactivity Table
Stability and Degradation Pathways
The compound is sensitive to:
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound belongs to a broader class of (E)-2-(benzo[d]thiazol-2-yl)-3-substituted acrylonitriles. Key structural variations among analogs include:
Key Observations :
Key Observations :
Physicochemical Properties
Substituents significantly impact melting points, solubility, and spectral characteristics:
Key Observations :
Key Observations :
- aureus .
- Amino-linked benzodioxole could modulate selectivity, as seen in pyrimidine-dione derivatives targeting C. xerosis .
Q & A
Q. Key Parameters :
- Solvent polarity (e.g., THF vs. ethanol) affects reaction kinetics.
- Catalysts (piperidine vs. solvent-free conditions) influence regioselectivity.
- Column chromatography (ethyl acetate/petroleum ether) is critical for isolating the E-isomer .
How can NMR and HRMS data resolve structural ambiguities in this acrylonitrile derivative?
Answer:
- 1H NMR : provides a reference for distinguishing substituents:
- Isobutyl protons appear as a septet (δ ~2.4–2.6 ppm).
- Thiazole protons resonate as singlets (δ ~7.4–7.6 ppm) .
- 13C NMR : The nitrile carbon is typically observed at δ ~115–120 ppm, while thiazole carbons range from δ 125–150 ppm .
- HRMS : confirms molecular ion peaks (e.g., [M+H]+) with <2 ppm error. For C21H20N4O2S, expect m/z 400.1264 .
Contradictions : Overlapping signals (e.g., aromatic protons) require 2D NMR (COSY, HSQC) or deuterated DMSO to resolve .
What in vitro assays are validated for evaluating the anticancer activity of this compound?
Answer:
- Cytotoxicity : MTT assays () using cancer cell lines (e.g., MCF-7, HeLa) with IC50 determination. DMSO stock solutions (≤0.1% v/v) prevent solvent toxicity .
- Apoptosis Assays : Annexin V/PI staining and caspase-3 activation (flow cytometry) validate mechanism .
- Selectivity : Compare IC50 values against non-cancerous cells (e.g., HEK-293) to assess therapeutic index .
Advanced : Synergy studies with cisplatin () using Chou-Talalay analysis to calculate combination indices .
How can molecular docking predict the binding affinity of this compound to cancer targets?
Answer:
- Target Selection : Prioritize kinases (e.g., EGFR, VEGFR) or tubulin, as thiazole-acrylonitrile hybrids often inhibit these .
- Software : Use AutoDock Vina or Schrödinger Suite. validates docking scores against experimental IC50 values (R² >0.8) .
- Parameters :
- Grid box centered on ATP-binding site (EGFR: 20ų).
- Lamarckian GA for conformational sampling.
- MM/GBSA refinement for ΔG calculations .
Contradictions : Discrepancies may arise from protonation states; adjust pH to match physiological conditions (pH 7.4) .
How do substituents on the thiazole ring modulate biological activity?
Answer:
- Electron-Withdrawing Groups (NO2, Cl) : Enhance cytotoxicity (e.g., 8-nitro substitution in increases DNA intercalation) .
- Isobutyl vs. Aryl Substituents : Hydrophobic groups (isobutyl) improve membrane permeability, while aryl groups (e.g., 4-chlorophenyl in ) enhance target affinity .
- SAR Studies : Synthesize analogs with systematic substitutions (e.g., -OCH3, -CF3) and correlate logP values (HPLC-derived) with bioactivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
